5-Fluoro SDB-005

Description

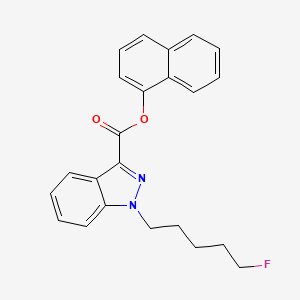

Structure

3D Structure

Properties

CAS No. |

2185863-14-1 |

|---|---|

Molecular Formula |

C23H21FN2O2 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

naphthalen-1-yl 1-(5-fluoropentyl)indazole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c24-15-6-1-7-16-26-20-13-5-4-12-19(20)22(25-26)23(27)28-21-14-8-10-17-9-2-3-11-18(17)21/h2-5,8-14H,1,6-7,15-16H2 |

InChI Key |

FNMFGMMHNFDPNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=NN(C4=CC=CC=C43)CCCCCF |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies for 5 Fluoro Sdb 005 and Its Analogues

Chemical Synthesis Pathways and Precursor Chemistry

The synthesis of 5-Fluoro SDB-005, or naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate, follows a modular approach common in the synthesis of indazole-3-carboxylate and carboxamide-type SCRAs. The general strategy involves the preparation of a key intermediate, the N-alkylated indazole core, followed by coupling with a suitable head group.

The primary precursor for the core structure is 1H-indazole-3-carboxylic acid. derpharmachemica.com The synthesis proceeds via two main steps:

N-Alkylation of the Indazole Core : The first step is the regioselective alkylation of the 1H-indazole-3-carboxylic acid. To introduce the 5-fluoropentyl tail, a reagent such as 1-bromo-5-fluoropentane (B147514) is used. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a strong base, such as sodium hydride (NaH). diva-portal.org Performing the reaction at a reduced temperature (e.g., 0 °C) is crucial to selectively promote alkylation at the N1 position of the indazole ring and minimize the formation of the O-alkylated ester byproduct. diva-portal.org This yields the key intermediate, 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid . diva-portal.orgmedchemexpress.com

Esterification : The final step is the coupling of the carboxylic acid intermediate with the head group, which for this compound is 1-naphthol. This esterification can be achieved using standard coupling reagents. For example, in the synthesis of related carboxamide analogues, coupling agents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBT) are employed in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). derpharmachemica.comtandfonline.com A similar principle applies to esterification, where the carboxylic acid is activated to facilitate the reaction with the hydroxyl group of 1-naphthol.

A schematic representation of this pathway is detailed below:

| Step | Reactants | Reagents | Product |

| 1. N-Alkylation | 1H-Indazole-3-carboxylic acid, 1-Bromo-5-fluoropentane | Sodium Hydride (NaH), Dimethylformamide (DMF) | 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid |

| 2. Esterification | 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid, 1-Naphthol | Esterification coupling agent (e.g., DCC/DMAP or similar) | Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate (this compound) |

Regioselective Fluorination Techniques in Synthetic Cannabinoid Design

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry to modulate physicochemical properties. nih.gov In synthetic cannabinoid design, terminal fluorination of the N-alkyl chain, as seen in this compound, is a common modification known to significantly increase affinity for both CB1 and CB2 receptors. acs.orgnih.gov

The most direct method for achieving the 5-fluoropentyl tail is through nucleophilic substitution using a pre-fluorinated building block. diva-portal.org The synthesis of this compound and its analogues typically employs commercially available halo-alkanes like 1-bromo-5-fluoropentane or 1-iodo-5-fluoropentane. wikipedia.org This approach ensures that the fluorine atom is placed specifically at the terminal (C5) position of the pentyl chain, avoiding complex and potentially low-yield fluorination reactions on the fully formed cannabinoid scaffold.

Alternative strategies in organofluorine chemistry exist, such as electrophilic fluorination using reagents like Selectfluor, or deoxyfluorination of a terminal alcohol using DAST (diethylaminosulfur trifluoride). However, for structures like this compound, the use of a fluorinated alkyl halide precursor is the most efficient and regioselective method reported in synthetic procedures for analogous compounds. diva-portal.orgtandfonline.com This method bypasses the challenges of controlling regioselectivity on a molecule with multiple potential reaction sites. nih.gov

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The structure of synthetic cannabinoids is often described using a pharmacophoric model comprising four key regions: the heterocyclic core, the N-alkyl chain (tail), a linker, and a head group. acs.orgacs.org Systematic modification of each region allows for detailed SAR studies to understand how structural changes influence receptor interaction.

Exploration of Indole (B1671886) vs. Indazole Core Modifications

One of the most significant modifications in modern synthetic cannabinoids is the replacement of the classic indole core, found in early compounds like JWH-018, with an indazole moiety. nih.govnih.gov This substitution has profound effects on the pharmacological profile.

Potency : Comparative studies consistently demonstrate that indazole analogues are often more potent agonists at cannabinoid receptors than their corresponding indole counterparts. nih.govresearchgate.net For instance, the indazole AMB (an analogue of MMB-018) displayed subnanomolar affinity for both CB1 and CB2 receptors, indicating the superiority of the indazole core over the indole in that specific comparison. nih.gov Similarly, comparing AB-PICA (indole) with AB-PINACA (indazole) shows a marked increase in CB1 potency for the indazole version. researchgate.net

The table below summarizes findings from comparative studies on indole and indazole analogues.

| Indole Analogue | Indazole Analogue | Observation | Reference(s) |

| MMB-018 | AMB | The indazole analogue (AMB) showed significantly higher potency at both CB1 and CB2 receptors. | nih.gov |

| 5F-AB-PICA | 5F-AB-PINACA | The indazole derivative (5F-AB-PINACA) was more potent, with affinities in the low nanomolar range. | nih.gov |

| AB-PICA | AB-PINACA | The indazole analogue (AB-PINACA) demonstrated a tenfold increase in potency at the CB1 receptor. | researchgate.net |

| ADB-CHMICA (Indole) | ADB-CHMINACA (Indazole) | The indazole derivative was found to be slightly more potent at both CB1 and CB2 receptors. | nih.gov |

Systematic Variation of N-Alkyl Chains and Head Group Moieties

N-Alkyl Chains: The "tail" region of the molecule, typically an N-alkyl chain, plays a critical role in receptor binding affinity. nih.gov

Chain Length : SAR studies show that an alkyl chain length of at least three carbons is necessary for high-affinity binding to CB1 and CB2 receptors. nih.gov Optimal binding for many aminoalkylindoles occurs with a five-carbon (pentyl) side chain. nih.gov Extending the chain further, for example to a heptyl group, can lead to a dramatic decrease in binding affinity. nih.gov

Fluorination : As previously mentioned, terminal fluorination of the alkyl chain is a well-established strategy to enhance potency. The addition of fluorine to the terminal carbon of the pentyl chain in compounds like AM-2201 (from JWH-018) or 5F-PB-22 (from PB-22) significantly increases binding affinity at both CB1 and CB2 receptors. acs.orgnih.gov This effect is attributed to the unique electronic properties of fluorine, which can alter local protein interactions within the binding site.

Head Group Moieties: The head group, which is linked to the C3 position of the core, is another critical determinant of a compound's pharmacological profile. In this compound, this is a naphthyl ester group.

Linker Type : The linker between the core and the head group (e.g., ester, amide, carbonyl) is crucial. SAR studies on indazole-3-carboxamides have shown that the specific regiochemistry of the amide linker is critical for activity at certain channels, with the 3-carboxamide being active while its reverse isomer is not. nih.gov

Head Group Structure : The size, bulk, and chemical nature of the head group itself drastically influence efficacy and potency. nih.gov For example, in a series of 5F-pentylindole analogues, subtle changes to the head group led to major differences in CB1 receptor activation. acs.orgnih.gov A comparison of 5F-MMB-PICA and 5F-MDMB-PICA, which differ by only a single methyl group on the head moiety, revealed a large increase in both efficacy and potency for the latter. nih.gov Replacing a bulky naphthyl group with a smaller benzyl (B1604629) group can substantially lower efficacy. acs.org This highlights that even minor structural modifications in this region can lead to significant changes in the compound's biological activity.

Molecular Pharmacology and Receptor Binding Kinetics of 5 Fluoro Sdb 005

Cannabinoid Receptor (CB1 and CB2) Binding Affinity Characterization

The affinity of a compound for its receptor is a critical determinant of its potency. For synthetic cannabinoids, binding affinity is typically characterized using competitive radioligand displacement assays and, more recently, through advanced techniques like surface plasmon resonance.

Radioligand displacement assays are a standard in vitro method used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioactive ligand from the target receptor. While specific binding affinity data for 5-Fluoro SDB-005 is not extensively reported in peer-reviewed literature, the affinity of its parent compound, SDB-005, provides a foundational reference point. SDB-005 is a potent agonist at the CB1 receptor with a binding affinity (Ki) of 21 nM and shows lower affinity for the CB2 receptor with a Ki of 140 nM. wikipedia.org

It is a well-established principle in the structure-activity relationship of many synthetic cannabinoids that the addition of a fluorine atom to the terminal carbon of the N-pentyl chain, as seen in the transition from SDB-005 to this compound, typically results in a significant increase in binding affinity for both CB1 and CB2 receptors. bertin-bioreagent.comcaymanchem.com This enhancement is attributed to favorable changes in the molecule's interaction with the receptor binding pocket.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of SDB-005

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

|---|---|---|

| SDB-005 | 21 wikipedia.org | 140 wikipedia.org |

Surface Plasmon Resonance (SPR) is a label-free technology that provides detailed insights into molecular interactions by monitoring them in real time. criver.comnih.gov Unlike radioligand assays that measure equilibrium binding, SPR can determine the kinetic parameters of a drug-receptor interaction, including the association rate constant (ka) and the dissociation rate constant (kd). criver.com The ratio of these rates (kd/ka) yields the equilibrium dissociation constant (KD), another measure of binding affinity. criver.com

SPR has been validated as a reliable and effective method for assessing the CB1 receptor affinity of synthetic cannabinoids and for differentiating between structurally similar analogs. nih.govmdpi.com In SPR studies analyzing various synthetic cannabinoids, the parent compound SDB-005 was found to have a dissociation constant (KD) of 5.302 × 10⁻⁵ M for the CB1 receptor. nih.gov This value contributed to a pharmacological ranking where SDB-005 showed weaker effects compared to other compounds like 4F-ABUTINACA and JWH-018. nih.gov Specific SPR kinetic data for this compound is not available in the provided search results.

G Protein-Coupled Receptor (GPCR) Signaling and Functional Efficacy

Beyond binding affinity, the functional efficacy of a ligand describes its ability to activate the receptor and trigger downstream intracellular signaling cascades. For cannabinoid receptors, the primary pathway involves the activation of inhibitory Gi/o proteins, though other pathways, such as β-arrestin recruitment, are also crucial.

The [35S]GTPγS binding assay is a functional method used to quantify the activation of G proteins following agonist binding to a GPCR. Agonist stimulation promotes the exchange of GDP for GTP on the Gα subunit of the G protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the measurement of this activation as a direct indicator of agonist efficacy and potency (EC50).

Data on the functional activity of the parent compound SDB-005 indicates that it is an agonist that preferentially activates the central CB1 receptor over the peripheral CB2 receptor. bertin-bioreagent.comcaymanchem.com The half-maximal effective concentration (EC50) values are reported to be 21 nM for the CB1 receptor and 140 nM for the CB2 receptor. bertin-bioreagent.comcaymanchem.com While this data confirms the agonist profile of the core structure, specific [35S]GTPγS assay results for this compound are not detailed in the provided search results.

Table 2: Functional Agonist Potency (EC50) of SDB-005

| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |

|---|---|---|

| SDB-005 | 21 bertin-bioreagent.comcaymanchem.com | 140 bertin-bioreagent.comcaymanchem.com |

Note: EC50 values represent the concentration of the agonist that provokes a response halfway between the baseline and maximum response. Lower values indicate greater potency.

Upon agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. universiteitleiden.nl This interaction is fundamental for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways. universiteitleiden.nl Assays like the PathHunter® β-arrestin assay utilize enzyme complementation to produce a chemiluminescent signal that is directly proportional to the level of β-arrestin recruitment. universiteitleiden.nl

Studying β-arrestin recruitment is essential for understanding concepts like biased agonism, where a ligand may preferentially activate one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). nih.gov This has significant implications for the pharmacological profile of a drug. While β-arrestin recruitment assays have been used to characterize other synthetic cannabinoids, specific data detailing the potency or efficacy of this compound in recruiting β-arrestin to either CB1 or CB2 receptors is not available in the provided search results. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) analysis relates the chemical structure of a molecule to its biological activity. drugdesign.org For this compound, SAR can be understood by examining its key structural components in comparison to related compounds.

Indazole Core: this compound is built on an indazole core. Studies comparing indazole-based synthetic cannabinoids to their indole-based counterparts have shown that the indazole structure generally confers stronger CB1 receptor affinity. nih.govmdpi.com This may be due to the electron distribution of the indazole ring enhancing electrostatic interactions with key residues in the receptor's binding site. mdpi.com

N-Alkyl Chain (Tail): The compound features a 1-(5-fluoropentyl) tail. As previously noted, terminal fluorination of the pentyl chain is a common structural modification in synthetic cannabinoids that typically enhances binding affinity for both CB1 and CB2 receptors compared to the non-fluorinated pentyl analog (SDB-005). bertin-bioreagent.comcaymanchem.com

Linker and Head Group: this compound possesses an ester linker connecting the indazole core at position 3 to a naphthalene (B1677914) head group. swgdrug.org This naphthalen-1-yl ester structure distinguishes it from other SCRA classes, such as those with carboxamide linkers (e.g., 5F-MDMB-PICA) or ketone linkers (e.g., AM-2201). swgdrug.orgnih.gov The nature of this head group and linker significantly influences how the molecule fits into the binding pocket of the cannabinoid receptors, thereby affecting both affinity and efficacy.

Table 3: Structure-Activity Relationship (SAR) Comparison

| Feature | This compound | SDB-005 | General SAR Principle |

|---|---|---|---|

| Core | Indazole swgdrug.org | Indazole wikipedia.org | Indazole core generally provides higher CB1 affinity than an indole (B1671886) core. nih.govmdpi.com |

| Tail | 1-(5-fluoropentyl) swgdrug.org | 1-pentyl wikipedia.org | Terminal fluorination of the pentyl chain typically increases CB1/CB2 affinity. bertin-bioreagent.comcaymanchem.com |

| Linker | Ester swgdrug.org | Ester wikipedia.org | Different from ketone or amide linkers found in other SCRA series. swgdrug.org |

| Head Group | Naphthalene swgdrug.org | Naphthalene wikipedia.org | The bulky aromatic system interacts with hydrophobic pockets in the receptor. |

Influence of Terminal Fluorine on Receptor Affinity and Potency

The addition of a fluorine atom to the terminal carbon of the N-pentyl chain is a common structural modification in synthetic cannabinoids, designed to enhance pharmacological activity. In the case of this compound, this substitution is anticipated to significantly increase its affinity for both CB1 and CB2 receptors compared to its non-fluorinated parent compound, SDB-005. researchgate.netamazonaws.comnih.gov SDB-005 is a potent agonist of the CB1 receptor with a reported EC₅₀ value of 21 nM and is less active at the CB2 receptor, with an EC₅₀ of 140 nM. caymanchem.combertin-bioreagent.com

Research on analogous compounds demonstrates the tangible effect of terminal fluorination. For instance, in a study comparing a series of synthetic cannabinoids and their fluorinated counterparts, the fluorinated versions generally exhibited a 2- to 5-fold increase in potency at the human CB1 receptor in vitro. researchgate.netnih.govacs.org A clear example is seen with PB-22 and its fluorinated analog, 5F-PB-22. PB-22, an indole-3-carboxylate, is structurally related to the indazole-3-carboxylate SDB-005. In functional assays, 5F-PB-22 was found to be a more potent CB1 agonist than PB-22. nih.govacs.org While this trend of increased in vitro potency is generally observed, it does not consistently translate to increased potency in vivo. nih.govacs.orgnih.gov Although specific binding data for this compound is not extensively reported, the established structure-activity relationships (SAR) for terminally fluorinated cannabinoids strongly suggest that the fluorine atom enhances its receptor binding affinity and potency. researchgate.netnih.gov

Table 1: Comparative In Vitro Potency of Structurally Related Cannabinoids

| Compound | Core Scaffold | Linker | N-Alkyl Chain | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Source(s) |

|---|---|---|---|---|---|---|

| SDB-005 | Indazole | Ester | Pentyl | 21 | 140 | caymanchem.com, bertin-bioreagent.com |

| PB-22 | Indole | Ester | Pentyl | 24 | 43 | nih.gov, acs.org |

| 5F-PB-22 | Indole | Ester | 5-Fluoropentyl | 4.8 | 6.5 | nih.gov, acs.org |

Comparative Analysis of Indazole vs. Indole Core Scaffolds on Receptor Interactions

The heterocyclic core is a determinative feature of a synthetic cannabinoid's pharmacological profile. This compound is built upon an indazole-3-carboxylate structure. Comparative studies have consistently shown that synthetic cannabinoids possessing an indazole core exhibit higher affinity and potency at cannabinoid receptors, particularly CB1, when compared to their direct indole analogues. researchgate.netswgdrug.org

This superiority of the indazole scaffold is a well-documented principle in the structure-activity relationships of these compounds. For example, the indazole-based compound AMB demonstrated subnanomolar affinity for both CB1 (Kᵢ = 0.866 nM) and CB2 (Kᵢ = 0.973 nM) receptors, whereas its indole counterpart, MMB-018, was significantly less potent with Kᵢ values of 15.1 nM and 14.0 nM, respectively. researchgate.net Similarly, a comparison between the indole analog AB-PICA (CB1 EC₅₀ = 12 nM) and the indazole analog AB-PINACA (CB1 EC₅₀ = 1.2 nM) reveals a tenfold increase in potency at the CB1 receptor with the indazole core. swgdrug.org This enhanced activity is attributed to the electronic and conformational properties of the indazole ring system, which likely facilitates a more favorable interaction with the binding pocket of the cannabinoid receptors. researchgate.net Therefore, the indazole core of this compound is a key contributor to its presumed high potency.

Table 2: Receptor Affinity and Potency Comparison of Indole vs. Indazole Scaffolds

| Indole Analogue | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Indazole Analogue | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Source(s) |

|---|---|---|---|---|---|---|

| MMB-018 | 15.1 | 14.0 | AMB | 0.866 | 0.973 | researchgate.net |

| 5F-AB-PICA | 35.0 | 89.0 | 5F-AB-PINACA | Low nM range | Low nM range | researchgate.net |

| ADB-CHMICA | 1.24 | 0.628 | MAB-CHMINACA | 0.333 | 0.331 | researchgate.net |

Impact of Ester Linkage Modifications on Pharmacological Profile

The linker moiety connecting the core scaffold to the head group is another critical component influencing the pharmacological properties of synthetic cannabinoids. In this compound, this linker is a carboxylate ester. wikipedia.org The nature of this linkage—whether an ester, amide, or ketone—can significantly alter receptor affinity and functional activity.

While direct comparisons of ester versus amide linkers for the SDB-005 scaffold are limited, broader structure-activity relationship studies provide valuable insights. The ester linkage is a feature of several potent synthetic cannabinoids. acs.orgacs.org However, this functional group can also introduce chemical instability. Compounds like this compound that possess an aromatic ester are susceptible to degradation through transesterification when stored in nucleophilic solvents like methanol (B129727). wikipedia.org

Advanced Analytical Methodologies for Characterization and Detection of 5 Fluoro Sdb 005

Chromatographic Separation and Mass Spectrometric Identification

Chromatography is essential for separating the analyte from complex matrices, while mass spectrometry provides data on its mass and fragmentation pattern, which are crucial for identification. Due to the compound's structure, which includes an aromatic ester, it is susceptible to degradation via transesterification when stored in alcohol-based solvents; therefore, aprotic solvents like acetonitrile (B52724) or chloroform (B151607) are recommended for sample preparation. swgdrug.org

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and thermally stable compounds like 5-Fluoro SDB-005. In standard procedures, the analyte is prepared in a suitable solvent, such as chloroform, to prevent degradation. swgdrug.org The sample is then injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the analytical column.

Following separation, the compound enters the mass spectrometer, where it is typically subjected to Electron Ionization (EI). This hard ionization technique bombards the molecule with high-energy electrons, causing predictable fragmentation. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, is used for identification by comparing it to reference spectra. Detailed instrumental parameters from analytical studies provide a framework for its detection. swgdrug.orgswgdrug.org

While EI is the most common ionization method for GC-MS, no specific research findings detailing the use of Photoionization (PI) for the analysis of this compound are readily available. PI is a softer ionization technique that could potentially yield a more prominent molecular ion, which can be beneficial for confirming the molecular weight of the compound.

Table 1: Exemplary GC-MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890A GC / 5975C MSD swgdrug.org |

| Column | HP-5MS (30m x 0.250mm x 0.25µm) swgdrug.org |

| Carrier Gas | Helium swgdrug.org |

| Oven Program | 100°C (hold 2 min), ramp at 30°C/min to 305°C (hold) swgdrug.org |

| Injector Temp. | 275°C swgdrug.org |

| Injection Mode | 1µL, 30:1 Split Ratio swgdrug.org |

| MS Source Temp. | 230°C swgdrug.org |

| MS Quad Temp. | 150°C swgdrug.org |

| Ionization Mode | Electron Ionization (EI) |

| Mass Scan Range | 40-550 amu swgdrug.orgswgdrug.org |

This table is a compilation of parameters from cited sources and represents typical conditions for analysis.

For compounds that may be thermally labile or not sufficiently volatile for GC-MS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound, analysis via an LTQ Orbitrap XL mass spectrometer, a type of HRMS instrument, has been documented. swgdrug.org This technique uses a soft ionization method, such as Electrospray Ionization (ESI), which typically keeps the molecule intact, yielding a prominent protonated molecule [M+H]+. swgdrug.org The high resolution (e.g., 30,000 FWHM) enables the differentiation of compounds with very similar nominal masses, a critical capability in the analysis of novel psychoactive substances. swgdrug.org

Table 2: Documented HRMS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| MS System | Thermo Scientific LTQ Orbitrap XL swgdrug.org |

| Analysis Mode | Flow injection swgdrug.org |

| Eluent | Methanol (B129727) swgdrug.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive swgdrug.org |

| Resolution | 30,000 (FWHM) at m/z 400 swgdrug.org |

| Scan Range | 230-530 m/z swgdrug.org |

| Lock Mass | Internal lock mass of 391.2843 for [M+H]+ of dioctyl phthalate (B1215562) swgdrug.org |

This table is based on parameters reported in the cited literature.

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective scanning mode used in tandem mass spectrometry (MS/MS) for quantitative analysis. nih.govnih.gov In an MRM experiment, the first mass analyzer (Q1) is set to isolate a specific parent ion (precursor ion) characteristic of the target compound. This precursor ion is then fragmented in a collision cell (q2), and the second mass analyzer (Q3) is set to monitor for specific fragment ions (product ions). nih.gov

This process of selecting a precursor/product ion pair is known as a "transition." Monitoring one or more of these highly specific transitions significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for very low limits of detection and quantification. nih.gov The method is optimized by selecting the most intense transition for quantification (quantifier) and a second transition for confirmation (qualifier). nih.gov While specific MRM transitions for this compound are not detailed in the provided search results, the methodology is standard for synthetic cannabinoid analysis. nih.govscitechnol.comnih.gov

Spectroscopic Techniques for Structural Confirmation

While mass spectrometry is powerful for identification and quantification, spectroscopic techniques are essential for the definitive confirmation of the compound's chemical structure.

Fourier Transform Infrared (FTIR) spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group (e.g., C=O, C-F, aromatic rings) vibrates at a characteristic frequency, resulting in a unique spectrum that provides structural information. The FTIR spectrum of this compound has been characterized, providing reference data for its identification. swgdrug.org

Table 3: Reported FTIR Spectroscopy Parameters for this compound

| Parameter | Setting |

|---|---|

| Instrument | Perkin Elmer Spectrum 100 with diamond ATR attachment swgdrug.org |

| Scan Range | 4000 – 450 cm⁻¹ swgdrug.org |

| Number of Scans | 16 swgdrug.org |

| Resolution | 4 cm⁻¹ swgdrug.org |

This table outlines the experimental conditions used for acquiring reference FTIR data.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR (proton NMR) experiments identify the different types of protons in a molecule and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton.

For this compound, ¹H NMR data has been generated using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃). swgdrug.org Furthermore, the presence of a fluorine atom in the structure makes ¹⁹F NMR a particularly valuable tool. ¹⁹F NMR is highly sensitive and can provide unambiguous confirmation of the presence and chemical environment of the fluorine atom on the pentyl chain, complementing the data from ¹H and ¹³C NMR to provide a complete structural picture.

Table 4: Documented NMR Spectroscopy Parameters for this compound

| Parameter | Setting |

|---|---|

| Instrument | 400 MHz NMR Spectrometer swgdrug.org |

| Experiment Type | ¹H NMR swgdrug.org |

| Solvent | CDCl₃ swgdrug.org |

| Reference | Tetramethylsilane (TMS) at 0 ppm swgdrug.org |

This table summarizes the conditions for NMR analysis as reported in the literature.

Methodological Considerations for Sample Preparation and Stability

The stability of this compound is a critical factor that influences the reliability of analytical results. Both the choice of solvent and the temperature at which analysis is conducted can lead to degradation of the analyte, potentially resulting in misidentification or inaccurate quantification.

The selection of an appropriate solvent is paramount when preparing samples of this compound for analysis. Research has shown that this compound is susceptible to degradation in certain common laboratory solvents.

Detailed research findings indicate that this compound, which possesses an aromatic ester group, is prone to degradation in alcoholic solvents. swgdrug.org A significant breakdown of the compound has been observed when methanol is used as a solvent. swgdrug.org This degradation occurs via transesterification, a chemical reaction where the ester group of this compound reacts with the alcohol (e.g., methanol), leading to the formation of a new ester and the corresponding alcohol of the original ester. This process can occur slowly when the compound is stored in alcohol solvents at room temperature. swgdrug.org

Due to this reactivity, the use of methanol and other nucleophilic solvents should be avoided for the sample preparation of this compound. swgdrug.org Instead, aprotic solvents are recommended to ensure the stability of the compound. swgdrug.org Chloroform and acetonitrile are noted as suitable solvents for preparing solutions of this compound for analytical purposes. swgdrug.org

The solubility of this compound has been determined in various organic solvents, which is a key consideration for sample preparation. The following table summarizes the reported solubility of the compound.

| Solvent | Solubility |

|---|---|

| Dichloromethane | 20 mg/ml |

| DMF | 20 mg/ml |

| DMSO | 20 mg/ml |

| Ethanol | 5 mg/ml |

| Methanol | 1 mg/ml |

Data sourced from Cayman Chemical product information. caymanchem.com

Gas chromatography (GC) is a common analytical technique for the detection of synthetic cannabinoids. However, the high temperatures employed in the GC injector port and column can induce thermal degradation of labile compounds.

For this compound, GC-Mass Spectrometry (MS) methods have been developed for its identification. These methods often utilize high injector temperatures, for instance, 275°C and 300°C have been reported. swgdrug.orgswgdrug.org While these conditions are necessary for the volatilization of the compound, they also pose a risk of thermal degradation.

Studies on other classes of synthetic cannabinoids, such as those with amide-based structures, have shown that thermolytic degradation can occur during GC-MS analysis. chromatographyonline.com Although this compound is an ester, the potential for thermal breakdown should be a consideration. The analysis of natural cannabinoids has also demonstrated that high temperatures in the GC inlet can lead to the degradation of compounds like cannabidiol (B1668261) (CBD). frontiersin.org

While specific studies detailing the thermal degradation products of this compound during GC analysis are not extensively available, the general lability of synthetic cannabinoids at elevated temperatures suggests that method development should carefully consider and evaluate the potential for on-column degradation. This may involve using the lowest feasible injector and oven temperatures and potentially employing derivatization techniques to enhance thermal stability, a common practice for analyzing acidic cannabinoids. mdpi.com

The following table outlines typical GC-MS parameters that have been used for the analysis of this compound and its non-fluorinated analog, SDB-005.

| Parameter | This compound swgdrug.org | SDB-005 swgdrug.org |

|---|---|---|

| Injector Temperature | 275°C | 300°C |

| Column | HP-5MS (30m x 0.250mm x 0.25µm) | Rtx-5MS (30m x 0.32mm x 0.5µm) |

| Oven Program | 100°C (2 min), then 30°C/min to 305°C (hold 11 min) | 240°C, ramp 30°C/min to 300°C (hold 25 min) |

| Carrier Gas | Helium | Helium |

An examination of preclinical research models is crucial for understanding the pharmacological characteristics of synthetic cannabinoid receptor agonists (SCRAs) like this compound. In vitro and ex vivo models provide foundational data on a compound's interaction with cannabinoid receptors, guiding the interpretation of its potential physiological and toxicological effects. While specific biological data for this compound is not widely reported, the methodologies used to characterize analogous synthetic cannabinoids offer a clear framework for its evaluation. swgdrug.org this compound is an analog of SDB-005, a synthetic cannabinoid known to activate the central CB1 receptor and the peripheral CB2 receptor. caymanchem.com The addition of fluorine to the terminal carbon of the alkyl chain in similar compounds typically increases affinity for both CB1 and CB2 receptors significantly. caymanchem.com

Emerging Research Frontiers and Methodological Advancements for 5 Fluoro Sdb 005

Computational Chemistry and Molecular Docking Studies for Receptor Interaction Prediction

As of the latest available data, there are no published computational chemistry or molecular docking studies specifically focused on predicting the interaction of 5-Fluoro SDB-005 with cannabinoid receptors. Such studies are crucial for understanding the binding affinity and mode of action of novel psychoactive substances at a molecular level. While the parent compound, SDB-005, is presumed to be an agonist of the CB1 and CB2 cannabinoid receptors, detailed computational models for its fluorinated analog are not yet available in the scientific literature. wikipedia.org

Development of Comprehensive Reference Standards for Analytical and Metabolic Research

The accurate identification and characterization of this compound are crucial for forensic and research applications. caymanchem.com Comprehensive analytical data has been compiled to serve as a reference standard for this compound. This includes detailed information on its chemical properties and spectroscopic data.

Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate |

| Molecular Formula | C₂₃H₂₁FN₂O₂ |

| Formula Weight | 376.4 g/mol |

| Appearance | Light Gray Powder |

Spectroscopic Data for this compound

| Analytical Technique | Key Findings |

| Gas Chromatography/Mass Spectrometry (GC/MS) | The sample was prepared in chloroform (B151607) at approximately 1 mg/ml. Analysis was conducted on an Agilent 7890A GC / 5975C MSD with a HP-5MS column. swgdrug.org |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Analysis was performed using a Perkin Elmer Spectrum 100 with a diamond ATR attachment, with a scan range of 4000 – 450 cm⁻¹. swgdrug.org |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR data has been generated for structural confirmation. swgdrug.org |

In the context of metabolic research, while specific metabolic studies on this compound are not extensively detailed in the literature, the metabolism of structurally similar synthetic cannabinoids provides insights into its likely metabolic fate. For instance, the synthetic cannabinoid 5F-PB-22, which also contains a 5-fluoropentyl chain and an ester linkage, undergoes extensive metabolism. nih.gov The primary metabolic pathway for 5F-PB-22 is ester hydrolysis, leading to a variety of metabolites. nih.gov It is therefore anticipated that this compound would also undergo significant metabolism, primarily through the hydrolysis of its ester bond. The identification of such metabolites is a critical aspect of developing comprehensive analytical methods for detecting its use.

It has been noted that synthetic cannabinoids with an aromatic ester, such as this compound, can degrade when stored in alcohol solvents at room temperature through transesterification. swgdrug.org For this reason, acetonitrile (B52724) or other aprotic solvents are recommended for the preparation and storage of analytical samples. swgdrug.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5-Fluoro SDB-005 in synthetic chemistry research?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for structural elucidation and purity assessment. Validation parameters (e.g., limit of detection, matrix effects, and accuracy) must adhere to guidelines such as those from SWGTOX or UNODC . For novel compounds, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical to confirm molecular identity and purity .

Q. How can researchers ensure reproducibility of this compound synthesis protocols?

- Methodological Answer : Detailed experimental sections should include stoichiometric ratios, reaction conditions (temperature, pH), and purification steps. Use internal standards for quantification and report batch-to-batch variability. Supplementary materials should provide raw data (e.g., chromatograms, spectra) to enable replication . Pilot studies are recommended to optimize protocols before full-scale synthesis .

Q. What ethical guidelines apply to in vitro toxicological assessments of this compound?

- Methodological Answer : Follow institutional review board (IRB) protocols for cell-line use, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement). Disclose potential conflicts of interest and validate cytotoxicity assays (e.g., MTT, apoptosis markers) with positive/negative controls .

Advanced Research Questions

Q. How should experiments be designed to investigate the metabolic stability of this compound in biological matrices?

- Methodological Answer : Incubate this compound with liver microsomes or hepatocytes, monitoring parent compound depletion and metabolite formation via LC-MS/MS. Include stability controls (e.g., freeze-thaw cycles, matrix-matched calibrators) to account for post-sampling degradation . For quantitative analysis, use isotope-labeled internal standards if available, or validate methods for matrix effects .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell types). Replicate studies under standardized protocols (e.g., OECD guidelines) and perform dose-response analyses. Use cheminformatics tools to assess structural analogs and predict off-target interactions .

Q. How can in silico modeling complement experimental data to predict this compound pharmacokinetics?

- Methodological Answer : Employ molecular dynamics simulations to estimate binding affinities and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers) and in vivo pharmacokinetic studies. Tools like SwissADME or AutoDock Vina are recommended for initial screening .

Q. What approaches optimize detection limits for this compound and its metabolites in complex samples?

- Methodological Answer : Pre-concentration techniques (e.g., solid-phase extraction) coupled with high-sensitivity LC-MS/MS improve detection. For metabolites, enzymatic hydrolysis (e.g., β-glucuronidase) may enhance recovery. Validate methods using spiked matrices and report limits of quantification (LOQ) with precision (±15% CV) .

Data Analysis and Reporting

Q. How should researchers address variability in metabolite-to-parent compound ratios (e.g., 3:1 to 6400:1) for this compound?

- Methodological Answer : Statistically analyze ratios across biological replicates to distinguish technical variability from true pharmacokinetic differences. Consider factors like genetic polymorphisms, sample stability, and postmortem degradation . Use multivariate regression models to correlate ratios with demographic or clinical variables .

Q. What frameworks ensure rigorous reporting of this compound research findings?

- Methodological Answer : Follow CONSORT or STROBE guidelines for experimental transparency. Include raw data in supplementary materials (e.g., spectra, chromatograms) and describe statistical methods (e.g., ANOVA, t-tests) in detail. Address limitations, such as reliance on non-certified reference materials, and propose follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.